molecular formula C12H17N3 B12229798 4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Cat. No.: B12229798
M. Wt: 203.28 g/mol
InChI Key: BOLMYUQMTZWCOB-UHFFFAOYSA-N
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Description

4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves the condensation of pyrimidine derivatives with octahydrocyclopenta[c]pyrrole intermediates. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce fully saturated pyrimidine derivatives.

Scientific Research Applications

4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects . The compound’s ability to bind to active residues of proteins like ATF4 further elucidates its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-(6-methylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C12H17N3/c1-9-5-12(14-8-13-9)15-6-10-3-2-4-11(10)7-15/h5,8,10-11H,2-4,6-7H2,1H3

InChI Key

BOLMYUQMTZWCOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CCCC3C2

Origin of Product

United States

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